4-Metoxi-6-(4-((2-metoxi-5-metilfenil)sulfonil)piperazin-1-il)-2-metilpirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.

BenchChem offers high-quality 4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catálisis Protodesboronación para la Hidrometilación de Alquenos

- Aplicación: Investigaciones recientes han demostrado la protodesboronación catalítica de ésteres bórico de alquilo 1°, 2° y 3° utilizando un enfoque radical. Este método permite la hidrometilación formal anti-Markovnikov de alquenos, una transformación valiosa. La secuencia se aplicó con éxito a la (−)-Δ8-THC y al colesterol protegidos con metoxi. Además, jugó un papel en la síntesis total formal de δ-®-coniceína e indolizidina 209B .

Derivados de Flavonoides Extendidos

- Aplicación: La estructura del compuesto sugiere que podría clasificarse como un flavonoide extendido. Estos derivados son conocidos por sus propiedades antioxidantes, antiinflamatorias y anticancerígenas. Se justifica una mayor exploración de sus efectos biológicos .

Química de Coordinación Metálica

En resumen, la 4-Metoxi-6-(4-((2-metoxi-5-metilfenil)sulfonil)piperazin-1-il)-2-metilpirimidina es prometedora en diversos campos científicos, desde la síntesis orgánica hasta la ciencia de los materiales y más allá. Los investigadores pueden continuar desentrañando sus aplicaciones multifacéticas y contribuir a nuestra comprensión de sus propiedades y potencial . Si necesita más detalles o tiene alguna otra pregunta, ¡no dude en preguntar!

Actividad Biológica

4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

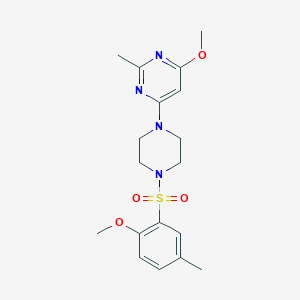

The chemical structure of 4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine can be represented as follows:

This compound includes a pyrimidine ring substituted with a piperazine moiety and a sulfonyl group, which are known to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonamide functionalities have shown antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems, disrupting their metabolic processes.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Studies have shown that piperazine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are vital targets in treating neurological disorders and urinary infections, respectively . The IC50 values for these activities suggest a strong potential for therapeutic applications.

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | AChE | 5.2 |

| 4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | Urease | 3.8 |

The biological activity of 4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine can be attributed to its ability to bind to specific molecular targets. For instance, it may interact with active sites on enzymes, leading to inhibition of their catalytic functions. This binding can trigger downstream effects that modulate various biochemical pathways critical for cellular function .

Case Studies

Case Study 1: Antibacterial Screening

In a recent study examining the antibacterial efficacy of piperazine derivatives, compounds similar to 4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine demonstrated moderate to strong activity against pathogenic bacteria. The study utilized disk diffusion methods and determined minimum inhibitory concentrations (MICs) for various strains .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of piperazine derivatives. The study highlighted that compounds with sulfonamide groups exhibited significant AChE inhibition, making them potential candidates for Alzheimer's disease treatment. The structure–activity relationship (SAR) analysis revealed that modifications in the sulfonamide moiety could enhance inhibitory potency .

Propiedades

IUPAC Name |

4-methoxy-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13-5-6-15(25-3)16(11-13)27(23,24)22-9-7-21(8-10-22)17-12-18(26-4)20-14(2)19-17/h5-6,11-12H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWZWSQGNZLFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.